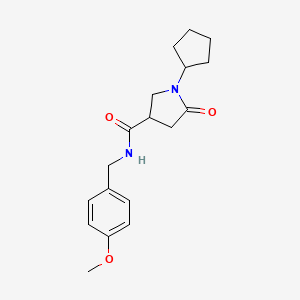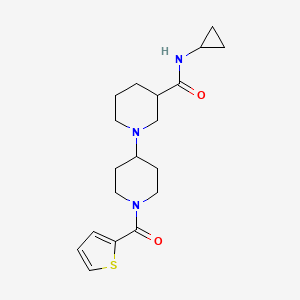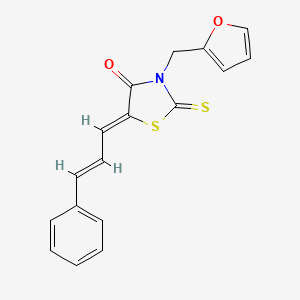![molecular formula C18H28N2O2 B6117843 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone)](/img/structure/B6117843.png)
2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone), also known as EABMI, is a chemical compound that has gained significant attention in the scientific community due to its potential biological and medicinal applications. EABMI is a member of the bis(arylidene) cyclohexanone family of compounds, which have been shown to possess a wide range of pharmacological properties, including antitumor, antiviral, and anti-inflammatory effects. In
Wirkmechanismus
The mechanism of action of 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and viral replication. 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) can prevent cancer cells from dividing and multiplying, ultimately leading to their death. 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) has also been shown to inhibit the activity of the hepatitis C virus NS3/4A protease, which is essential for viral replication.
Biochemical and Physiological Effects:
2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) has been shown to have a wide range of biochemical and physiological effects. In addition to its antitumor and antiviral activity, 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) has been shown to possess anti-inflammatory and antioxidant effects. 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) has also been shown to inhibit the production of nitric oxide, a molecule that is involved in inflammation and cell signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) is its high purity and yield, which makes it a viable compound for further research. 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) is also relatively easy to synthesize, which allows for large-scale production. However, one of the limitations of 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) is its low solubility in water, which can make it difficult to study in certain biological systems. 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) also has limited stability in solution, which can make it challenging to store and transport.
Zukünftige Richtungen
There are numerous future directions for the study of 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone). One area of research is the development of new antitumor drugs based on the structure of 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone). Researchers are also exploring the potential use of 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) as an antiviral drug for the treatment of hepatitis C. In addition, there is growing interest in the use of 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) as a tool for studying the role of topoisomerase II in cancer cell growth and division. Finally, researchers are exploring the potential use of 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) as an anti-inflammatory and antioxidant agent in the treatment of various diseases.
Synthesemethoden
The synthesis of 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) involves the reaction of 5-methylcyclohexanone with ethylenediamine in the presence of a catalyst, such as p-toluenesulfonic acid. The resulting product is then treated with formaldehyde to form the final compound. The synthesis of 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) has been optimized to yield high purity and high yield, making it a viable compound for further research.
Wissenschaftliche Forschungsanwendungen
2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) has been the subject of numerous scientific studies due to its potential biological and medicinal applications. One of the most promising applications of 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) is its antitumor activity. Studies have shown that 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) can inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer. 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) has also been shown to possess antiviral activity against the hepatitis C virus, making it a potential candidate for the development of new antiviral drugs.
Eigenschaften
IUPAC Name |
(2Z)-5-methyl-2-[[2-[[(Z)-(4-methyl-2-oxocyclohexylidene)methyl]amino]ethylamino]methylidene]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-13-3-5-15(17(21)9-13)11-19-7-8-20-12-16-6-4-14(2)10-18(16)22/h11-14,19-20H,3-10H2,1-2H3/b15-11-,16-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJMTRLVRIZNQW-NFLUSIDLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=CNCCNC=C2CCC(CC2=O)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(=O)/C(=C\NCCN/C=C/2\C(=O)CC(CC2)C)/CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide](/img/structure/B6117765.png)
![3-{2-[4-(2,4-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B6117770.png)
![3-methyl-12-[4-(methylthio)phenyl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B6117789.png)
![1-(3,4-dimethylphenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6117791.png)
![6-methyl-4-[(2-phenylethyl)amino]-3-propionyl-2H-pyran-2-one](/img/structure/B6117802.png)

![N-(2-methoxyethyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6117811.png)

![2-[4-[(8-methoxy-2H-chromen-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6117824.png)


![2-methyl-9-phenyl-7-(2-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6117838.png)
![7-(3,4-difluorobenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6117844.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(4-methyl-1-piperazinyl)benzamide](/img/structure/B6117847.png)